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Compound of Interest

Compound Name: 3-Allyl-4,5-dimethoxybenzoic acid

Cat. No.: B1277813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for confirming the

structure of 3-Allyl-4,5-dimethoxybenzoic acid. Due to the limited availability of published

experimental spectra for the target compound, this guide presents predicted spectroscopic data

alongside experimentally obtained data for structurally similar compounds. This comparative

approach offers a robust framework for researchers to identify and characterize 3-Allyl-4,5-
dimethoxybenzoic acid and distinguish it from potential isomers and related molecules.

Predicted and Comparative Spectroscopic Data
The structural confirmation of 3-Allyl-4,5-dimethoxybenzoic acid relies on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below are the predicted key

spectroscopic features for the target molecule, followed by comparative tables of experimental

data for structurally related compounds.

Predicted Spectroscopic Data for 3-Allyl-4,5-
dimethoxybenzoic acid

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for

the aromatic protons, the allyl group protons, the methoxy group protons, and the carboxylic
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acid proton.

Aromatic Protons: Two singlets are predicted for the two aromatic protons, likely in the

range of 7.0-7.5 ppm.

Allyl Group Protons: A doublet for the two protons adjacent to the aromatic ring (~3.4

ppm), a multiplet for the vinyl proton (~5.9-6.1 ppm), and two doublets for the terminal

vinyl protons (~5.0-5.2 ppm) are expected.

Methoxy Group Protons: Two singlets for the two methoxy groups are predicted around

3.9 ppm.

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above 10

ppm, is characteristic of a carboxylic acid proton.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon

framework of the molecule.

Carbonyl Carbon: A signal in the range of 170-180 ppm is expected for the carboxylic acid

carbonyl carbon.

Aromatic Carbons: Six distinct signals are predicted for the aromatic carbons, with the

oxygen-substituted carbons appearing at higher chemical shifts.

Allyl Group Carbons: Three signals corresponding to the three carbons of the allyl group

are expected.

Methoxy Carbons: Two signals for the methoxy carbons should appear around 56 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for

the functional groups present.

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300

cm⁻¹.[1][2]

C=O Stretch (Carboxylic Acid): A strong absorption band is predicted between 1680 and

1710 cm⁻¹.[1][2]
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C=C Stretch (Aromatic and Alkene): Bands in the 1600-1680 cm⁻¹ region are expected.

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region are characteristic of the methoxy

groups and the carboxylic acid C-O bond.[1]

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and

characteristic fragmentation patterns.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222, corresponding to the

molecular weight of the compound.

Fragmentation: Key fragmentation pathways may include the loss of a hydroxyl group

(-17), a methoxy group (-31), a carboxyl group (-45), and cleavage of the allyl chain.

Comparative Spectroscopic Data Tables
To aid in the identification of 3-Allyl-4,5-dimethoxybenzoic acid, the following tables present

the experimental spectroscopic data for structurally similar compounds.

Table 1: ¹H NMR Data of Analogous Compounds
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Compoun
d

Aromatic
Protons
(ppm)

Methine
Protons
(ppm)

Methylen
e Protons
(ppm)

Methoxy
Protons
(ppm)

Other
Protons
(ppm)

Solvent

3,4-

Dimethoxy

benzoic

acid

7.7-7.8 (m,

2H), 7.0 (d,

1H)

3.9 (s, 6H)

12.6 (s,

1H,

COOH)

DMSO-d₆

3,5-

Dimethoxy

benzoic

acid

7.1 (s, 2H),

6.7 (s, 1H)
3.8 (s, 6H)

13.0 (s,

1H,

COOH)

DMSO-d₆

3,4,5-

Trimethoxy

benzoic

acid

7.25 (s,

2H)[3]

3.84 (s,

6H), 3.74

(s, 3H)[3]

12.95 (s,

1H,

COOH)[3]

DMSO-

d₆[3]

4-Allyl-1,2-

dimethoxyb

enzene

6.7-6.9 (m,

3H)

5.9-6.0 (m,

1H)

3.3 (d, 2H),

5.0-5.1 (m,

2H)

3.8 (s, 6H) CDCl₃

Table 2: ¹³C NMR Data of Analogous Compounds
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Compoun
d

C=O
(ppm)

Aromatic
C (ppm)

Alkene C
(ppm)

Methoxy
C (ppm)

Other C
(ppm)

Solvent

3,4-

Dimethoxy

benzoic

acid

167.5

153.5,

148.8,

123.5,

122.9,

111.9,

111.2

55.7, 55.5 DMSO-d₆

3,5-

Dimethoxy

benzoic

acid

167.3

160.7,

133.1,

108.1,

105.7

55.9 DMSO-d₆

3,4,5-

Trimethoxy

benzoic

acid

167.4

153.1,

141.8,

126.4,

107.0[3]

60.5,

56.3[3]

DMSO-

d₆[3]

4-Allyl-1,2-

dimethoxyb

enzene

148.8,

147.3,

132.6,

120.3,

111.7,

111.1

137.7,

115.6
55.9, 55.8 39.8 (CH₂) CDCl₃

Table 3: IR Absorption Frequencies (cm⁻¹) of Analogous Compounds
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Compound O-H Stretch C-H Stretch
C=O
Stretch

C=C Stretch C-O Stretch

3,4-

Dimethoxybe

nzoic acid

2500-3300

(broad)
~3000 ~1680 ~1600, 1520 ~1270, 1120

3,5-

Dimethoxybe

nzoic acid

2500-3300

(broad)
~3000 ~1690 ~1600, 1590 ~1290, 1160

3,4,5-

Trimethoxybe

nzoic acid

2500-3300

(broad)[4]
~2950 ~1684[4] ~1590, 1500 ~1230, 1130

Table 4: Mass Spectrometry Data (m/z) of Analogous Compounds

Compound Molecular Ion (M⁺) Key Fragment Ions

3,4-Dimethoxybenzoic acid 182 167, 139, 124, 95, 79, 66, 51

3,5-Dimethoxybenzoic acid 182[5]
167, 151, 139, 124, 109, 81,

65, 53

3,4,5-Trimethoxybenzoic acid 212[6]
197, 182, 169, 154, 125, 97,

79, 66

4-Allyl-1,2-dimethoxybenzene 178
163, 147, 131, 115, 103, 91,

77, 65, 51

Experimental Protocols
Standard protocols for obtaining high-quality spectroscopic data for small organic molecules

are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved to avoid issues with shimming.

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-64 scans for good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean ATR crystal before running the sample.
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Collect a sufficient number of scans (e.g., 16-32) and perform a background subtraction.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry

(GC-MS) is suitable.

For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass

Spectrometry (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure

chemical ionization (APCI) source is preferred.

Data Acquisition:

Acquire the mass spectrum in positive or negative ion mode.

For accurate mass measurements and determination of elemental composition, use a

high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Obtain tandem mass spectrometry (MS/MS) data by fragmenting the molecular ion to aid

in structural elucidation.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of 3-
Allyl-4,5-dimethoxybenzoic acid.
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Caption: Workflow for the structural confirmation of 3-Allyl-4,5-dimethoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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